1-acetyl-4-(2,2-diphenylethyl)piperazine
Description
1-Acetyl-4-(2,2-diphenylethyl)piperazine is a piperazine derivative characterized by a 2,2-diphenylethyl group at the 4-position and an acetyl moiety at the 1-position of the piperazine ring. This compound belongs to a broader class of 1-substituted-4-(diphenylethyl)piperazines, which have been studied for diverse pharmacological activities, including analgesia, antimalarial effects, and modulation of neurotransmitter transporters .
Properties
IUPAC Name |
1-[4-(2,2-diphenylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17(23)22-14-12-21(13-15-22)16-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGWTZKWWMXQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The following compounds are structurally or functionally relevant for comparison:
- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) : A potent analgesic with morphine-like activity .
- RCQ Series (e.g., D3) : Antimalarial compounds incorporating 1-(2,2-diphenylethyl)piperazine .
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) : An antifungal intermediate .
- GBR 12909 Analogues : Dopamine transporter ligands with piperazine cores .
Pharmacological Activity
Analgesic Activity
- MT-45 : Exhibits analgesic potency comparable to morphine (ED₅₀ = 1.14–1.97× morphine in mice). The S(+)-enantiomer is significantly more active than the R(−)-form, highlighting stereochemical dependence .
Antimalarial Activity
- RCQ Series: The 2,2-diphenylethyl-piperazine moiety in D3 improved metabolic stability over earlier imipramine-derived analogues.
- 1-Acetyl-4-(2,2-diphenylethyl)piperazine : Unstudied for antimalarial activity, but the acetyl group could enhance solubility, addressing cLogP limitations of D3.
Neurological Targets
- GBR 12909 Analogues: Piperazine derivatives with 3,3-diphenylpropyl or 2,2-diphenylethyl groups show nanomolar affinity for dopamine transporters (Ki = 2–10 nM) .
Physicochemical Properties
Key Observations :
Metabolic Stability and Toxicity
- This compound : Acetylation may shield the piperazine ring from oxidative metabolism, enhancing stability. Toxicity data are lacking, but structural similarities to MT-45 warrant caution .
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